molecular formula C23H52N6O25S3 B1143500 Neomycin CAS No. 1404-04-2

Neomycin

Cat. No. B1143500
CAS RN: 1404-04-2
M. Wt: 908.88
InChI Key:
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Description

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide is a compound of interest due to its structural uniqueness and potential for various chemical and physical properties. This compound is part of the hydrazinecarbothioamide family, which has been studied for its synthesis methods, molecular structure, chemical reactions, and properties.

Synthesis Analysis

Hydrazinecarbothioamides are synthesized through reactions involving isothiocyanates and hydrazides. For instance, N-(3-Chlorophenyl)hydrazinecarbothioamide, a related compound, was prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol (Ramadan, 2019). This method could potentially be adapted for the synthesis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide by substituting the appropriate dichlorophenyl isothiocyanate.

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives has been characterized using spectroscopic methods, including FT-IR, FT-Raman, and NMR techniques. Vibrational spectral analysis using density functional theory (DFT) methods has provided insights into the equilibrium geometry and vibrational wavenumbers, aiding in the understanding of the molecular structure of these compounds (Ragamathunnisa et al., 2015).

Chemical Reactions and Properties

Hydrazinecarbothioamide derivatives participate in various chemical reactions, forming complexes with metals and undergoing nucleophilic substitution reactions. These compounds exhibit a range of chemical properties, including antioxidant activity, which has been demonstrated in derivatives synthesized from hydrazinecarbothioamides (Barbuceanu et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, have been analyzed for some hydrazinecarbothioamide derivatives. Solubility studies in various solvents at different temperatures provide valuable information for practical applications (Shakeel et al., 2014).

Scientific Research Applications

  • Neomycin is used in treating hepatic encephalopathy, showing effectiveness as a form of treatment for acute or chronic cases (Morgan, Read, & Speller, 1982).

  • Its production by Streptomyces fradiae has been crucial in clinical and agricultural bacterial infection treatments. Research involving mutational biosynthesis of neomycin analogs by a mutant of S. fradiae demonstrates its potential in creating effective antibacterial agents (Shi et al., 2011).

  • Neomycin's antibacterial action against plant pathogenic bacteria like Erwinia carotovora subsp. carotovora was studied, revealing its mechanism of inhibiting protein synthesis associated with growth and cleavage of bacteria (Cui et al., 2009).

  • The systemic absorption of orally administered neomycin in liver disease has been investigated, highlighting its potential risks and benefits (Last & Sherlock, 1960).

  • Neomycin's nature and practical application have been comprehensively reviewed, emphasizing its role as an intestinal antiseptic agent and in treating various infectious diseases (Adams, 1958).

  • Its involvement in biosynthesis, particularly in the creation of novel bioactive compounds, has been a subject of study, showing its importance in glycoside diversification and antibiotic development (Yokoyama et al., 2008).

  • Neomycin's effect on plasma lipoproteins in type II hyperlipoproteinemia has been evaluated, demonstrating its hypocholesterolemic effect in lowering low-density lipoprotein cholesterol concentrations (Hoeg et al., 1984).

  • Its binding to and antibacterial effect on human feces were studied, providing insights into its selective effect on the human flora (Hazenberg et al., 1984).

  • Research on component optimization of neomycin biosynthesis via reconstitution in Streptomyces fradiae highlights its role in antibiotic production and industrial applications (Zheng et al., 2020).

  • Studies on neomycin's audiotoxicity and nephrotoxicity due to oral administration have provided important safety information (Greenberg & Momary, 1965).

Safety And Hazards

Neomycin can harm your kidneys or cause hearing problems . Hearing loss may be permanent if you take too much neomycin or take it for longer than recommended . You should not take neomycin if you are allergic to it, or if you have ulcerative colitis, Crohn’s disease, or other inflammatory bowel disease; a blockage in your intestines; or an allergy to similar antibiotics such as amikacin, gentamicin, kanamycin, paromomycin, streptomycin, or tobramycin .

properties

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

PGBHMTALBVVCIT-VCIWKGPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
Source PubChem
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Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C23H46N6O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1405-10-3 (sulfate (salt))
Record name Neomycin [INN:BAN]
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DSSTOX Substance ID

DTXSID2023359
Record name Neomycin B
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Molecular Weight

614.6 g/mol
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Physical Description

Liquid
Record name Neomycin
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Solubility

Soluble in water ... solutions up to 250 mg/mL may be prepared, Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents, 6.47e+01 g/L
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Record name Neomycin
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Mechanism of Action

Framycetin binds to specific 30S-subunit proteins and 16S rRNA, four nucleotides of 16S rRNA and a single amino acid of protein S12. This interferes with decoding site in the vicinity of nucleotide 1400 in 16S rRNA of 30S subunit. This region interacts with the wobble base in the anticodon of tRNA. This leads to interference with the initiation complex, misreading of mRNA so incorrect amino acids are inserted into the polypeptide leading to nonfunctional or toxic peptides and the breakup of polysomes into nonfunctional monosomes., Like other aminoglycoside antibiotic drugs, neomycin inhibits bacterial ribosomes by binding to the 30S ribosomal subunit of susceptible bacteria and disrupting the translational machinery of bacterial protein synthesis. Bacterial translation is normally initiated by the mRNA binding to the 30S ribosomal subunit and subsequent binding with 50S subunit for elongation., Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, A class of angiogenesis inhibitor has emerged from our mechanistic study of the action of angiogenin, a potent angiogenic factor. Neomycin, an aminoglycoside antibiotic, inhibits nuclear translocation of human angiogenin in human endothelial cells, an essential step for angiogenin-induced angiogenesis. The phospholipase C-inhibiting activity of neomycin appears to be involved, because U-73122, another phospholipase C inhibitor, has a similar effect. In contrast, genistein, oxophenylarsine, and staurosporine, inhibitors of tyrosine kinase, phosphotyrosine phosphatase, and protein kinase C, respectively, do not inhibit nuclear translocation of angiogenin. Neomycin inhibits angiogenin-induced proliferation of human endothelial cells in a dose-dependent manner. At 50 microM, neomycin abolishes angiogenin-induced proliferation but does not affect the basal level of proliferation and cell viability. Other aminoglycoside antibiotics, including gentamicin, streptomycin, kanamycin, amikacin, and paromomycin, have no effect on angiogenin-induced cell proliferation. Most importantly, neomycin completely inhibits angiogenin-induced angiogenesis in the chicken chorioallantoic membrane at a dose as low as 20 ng per egg. These results suggest that neomycin and its analogs are a class of agents that may be developed for anti-angiogenin therapy., ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/
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Product Name

Neomycin

CAS RN

119-04-0, 1404-04-2, 11004-65-2
Record name Neomycin B
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Melting Point

6 °C (sulfate form)
Record name Neomycin
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Citations

For This Compound
277,000
Citations
D Sasseville - Dermatitis®, 2010 - journals.lww.com
… positive bacillus Streptomyces fradiae, neomycin belongs to the aminoglycoside … neomycin B and neomycin C, along with small amounts of a degradation product, neamine or neomycin …
Number of citations: 35 journals.lww.com
JH Ford, ME Bergy, AA Brooks, ER Garrett… - Journal of the …, 1955 - ACS Publications
… the neomycin C content of our best neomycin B preparation. We have subjectedpurified neomycin … Sebek for the microbiological estimation of the neomycin B content of our neomycin C. …
Number of citations: 45 pubs.acs.org
MG Wallis, U von Ahsen, R Schroeder, M Famulok - Chemistry & biology, 1995 - cell.com
… neomycin. Results: The majority of the RNA molecules selected to specifically bind neomycin … and partial alkaline hydrolysis experiments is shown to be the neomycin-binding site. …
Number of citations: 265 www.cell.com
SA Waksman, E Katz… - The Journal of Laboratory …, 1950 - translationalres.com
… Neomycin is resistant to the action of microorganisms and to heat under pressure. Neomycin is only … Neomycin has a strong bacteriostatic and bactericidal effect upon various bacteria, …
Number of citations: 64 www.translationalres.com
WF Heyes - Analytical Profiles of Drug Substances, 1979 - Elsevier
… The principle components of the mixture are neomycin B (I) and neomycin C (II) together … neomycin formerly known as neomycin A. The chapter shows the content variability of neomycin …
Number of citations: 8 www.sciencedirect.com
BA WAISBREN, WW SPINK - Annals of internal medicine, 1950 - acpjournals.org
… report1 neomycin was … Neomycin has been under clinical investigation at the University of Minnesota Hospitals during the past year, and the following is a report of a trial of neomycin in …
Number of citations: 142 www.acpjournals.org
WJ Clancey - AI Magazine, 1986 - ojs.aaai.org
I review the research leading from the GUIDON rule-based tutoring system, including the reconfiguration of MYCIN into NEOMYCIN and NEOMYCIN's generalization in the heuristic …
Number of citations: 308 ojs.aaai.org
SA Waksman, HA Lechevalier - Science, 1949 - science.org
… The discovery of such an agent,designated as neomycin, is reported here. The organism producing neomycin was isolated from the soil. It is somewhat related to a culture isolated from …
Number of citations: 602 www.science.org
D Fourmy, MI Recht, JD Puglisi - Journal of molecular biology, 1998 - Elsevier
… , neomycin, ribostamycin, and neamine with the A-site RNA. Our NMR data show that rings I and II of neomycin-… Neomycin, paromomycin, ribostamycin and neamine bind in the major …
Number of citations: 333 www.sciencedirect.com
WJ Clancey, R Letsinger - 1982 - i.stanford.edu
… To solve these problems, we have implemented a new system we call NEOMYCIN. … the two systems, for NEOMYCIN essentially backward It is NEOMYCIN’s chains-through its forward, …
Number of citations: 514 i.stanford.edu

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